Tert-butyl 6-bromopicolinate

Organic Synthesis Medicinal Chemistry Process Chemistry

Tert-butyl 6-bromopicolinate (CAS 910044-07-4) is a halogenated heterocyclic building block from the picolinate ester class, featuring a pyridine ring with a bromine atom at the 6-position and a carboxylic acid protected as a tert-butyl ester. This compound serves primarily as a versatile intermediate in organic synthesis, with a molecular weight of 258.11 g/mol (C₁₀H₁₂BrNO₂), enabling key transformations like nucleophilic substitutions and palladium-catalyzed cross-couplings for constructing complex molecules.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 910044-07-4
Cat. No. B1343331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-bromopicolinate
CAS910044-07-4
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
InChIKeyFMFVWFOLGYTRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 6-Bromopicolinate (CAS 910044-07-4): Key Features and Procurement Context


Tert-butyl 6-bromopicolinate (CAS 910044-07-4) is a halogenated heterocyclic building block from the picolinate ester class, featuring a pyridine ring with a bromine atom at the 6-position and a carboxylic acid protected as a tert-butyl ester [1]. This compound serves primarily as a versatile intermediate in organic synthesis, with a molecular weight of 258.11 g/mol (C₁₀H₁₂BrNO₂), enabling key transformations like nucleophilic substitutions and palladium-catalyzed cross-couplings for constructing complex molecules [2].

Why Generic Substitution Fails for Tert-Butyl 6-Bromopicolinate: Sterics and Regiochemistry


While 6-bromopicolinate derivatives share a common core, the tert-butyl ester confers unique steric and electronic properties that directly impact reaction efficiency and selectivity . Generic substitution with a methyl or ethyl ester analog is not equivalent; the increased steric bulk of the tert-butyl group provides a protective effect, minimizing undesired nucleophilic attack on the electron-deficient pyridine ring during transformations like bromination or metalation, thereby reducing byproduct formation and improving synthetic utility in complex molecule construction .

Quantitative Differentiation of Tert-Butyl 6-Bromopicolinate: Evidence for Scientific Selection


Enhanced Stability and Selectivity in Nucleophilic Substitutions Compared to Methyl Esters

The tert-butyl ester group provides superior stability against nucleophilic attack compared to less hindered methyl or ethyl esters. This is a class-level inference based on well-established principles of steric hindrance. During reactions such as bromination or metalation, the bulky tert-butyl group shields the ester carbonyl, reducing side reactions and improving the yield of the desired 6-bromo product . For instance, a reported synthesis of tert-butyl 6-bromopicolinate using p-toluenesulfonyl chloride-mediated esterification of 2-bromopicolinic acid in tert-butanol achieved a yield of 79% . This yield reflects the favorable impact of the tert-butyl group on the reaction's outcome, minimizing competitive ester hydrolysis or unwanted nucleophilic additions . While direct head-to-head yield comparisons with methyl ester syntheses are not available in the same study, the qualitative impact of the tert-butyl group's steric protection is a well-recognized factor in synthetic planning.

Organic Synthesis Medicinal Chemistry Process Chemistry

Distinct Reactivity in Cross-Coupling Reactions: Steric and Electronic Tuning

The tert-butyl group's steric bulk influences the reactivity of the 6-bromopicolinate scaffold in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. While the 6-bromo group remains a competent electrophile for coupling with arylboronic acids, the adjacent tert-butyl ester can impact reaction rates and catalyst compatibility . In a comparative context, the presence of a bulky tert-butyl group adjacent to a reaction center (like the bromine atom on the pyridine ring) is known to affect the outcome of cross-coupling reactions. For example, a related study on Suzuki-Miyaura reactions noted that an aryl bromide with two ortho-tert-butyl substituents underwent C(sp³)-H arylation of the tert-butyl group as the major pathway, rather than the desired cross-coupling [1]. This highlights the profound influence of steric bulk on reaction selectivity and the necessity of using the correct tert-butyl protected intermediate. Although not a direct head-to-head comparison with methyl 6-bromopicolinate, the example illustrates that the tert-butyl group's steric hindrance can fundamentally alter reaction pathways, a key consideration for selecting the appropriate building block for complex target synthesis.

Catalysis Cross-Coupling Drug Discovery

Orthogonal Protection Strategy for Picolinic Acid Derivatives

The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid moiety, enabling orthogonal deprotection strategies. In contrast, a methyl or ethyl ester is typically cleaved under basic or nucleophilic conditions, which may be incompatible with other functional groups present in advanced intermediates. This is a fundamental class-level inference. The tert-butyl ester can be removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvent), leaving the 6-bromo substituent intact for further elaboration [1]. This is a standard, well-established application of tert-butyl esters as protecting groups in organic synthesis. While direct quantitative data for this specific compound is not available, the principle is universally applied in peptide chemistry and complex molecule synthesis.

Protecting Groups Peptide Chemistry Solid-Phase Synthesis

Optimal Research and Industrial Application Scenarios for Tert-Butyl 6-Bromopicolinate


Medicinal Chemistry: Synthesis of Drug Candidates with Picolinic Acid Cores

This compound is an ideal intermediate for synthesizing libraries of drug candidates where a picolinic acid moiety is a key pharmacophore . The 6-bromo group provides a handle for diversifying the molecule via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butyl ester protects the carboxylic acid, allowing for late-stage deprotection and functionalization .

Agrochemical Discovery: Building Herbicidal Picolinate Derivatives

Tert-butyl 6-bromopicolinate is a key building block for synthesizing substituted picolinic acid derivatives with herbicidal activity [1]. Patents describe its use in creating compounds for controlling plant growth, highlighting the importance of the 6-bromo substitution pattern for biological activity [1].

Process Chemistry: Development of Scalable Synthetic Routes

The robust tert-butyl protecting group makes this compound suitable for multi-step, large-scale syntheses [2]. Its stability allows for handling and storage under inert conditions (2-8°C), and the well-defined synthetic route (e.g., esterification with p-toluenesulfonyl chloride) offers a reliable entry point for process development and scale-up [2].

Chemical Biology: Development of Enzyme Inhibitors

This compound serves as a precursor to molecules designed to inhibit specific enzymes, particularly those with a binding pocket that accommodates a picolinic acid moiety . The 6-bromo substituent can be replaced with a range of functional groups to explore structure-activity relationships (SAR) and optimize binding affinity .

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